molecular formula C23H25ClFN3O3S B2472487 3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4(1H)-one CAS No. 892758-10-0

3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4(1H)-one

Cat. No. B2472487
CAS RN: 892758-10-0
M. Wt: 477.98
InChI Key: VAVPLTJTFHQUKY-UHFFFAOYSA-N
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Description

3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25ClFN3O3S and its molecular weight is 477.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Properties

  • An alternative synthesis of a compound structurally similar to the one , specifically a potent antibacterial agent, was developed through a regiospecific displacement method. This method involved creating a key intermediate, which was converted via an intramolecular nucleophilic displacement cyclization reaction (Chu, Lico, Claiborne, & Faubl, 1992).
  • Another study synthesized and tested the enantiomers of temafloxacin hydrochloride, a similar compound, for antibacterial activities. Although no significant difference in vitro antibacterial activities was observed between the enantiomers, they both exhibited similar pharmacological profiles (Chu, Nordeen, Hardy, Swanson, Giardina, Pernet, & Plattner, 1991).

Chemical Structure Analysis

  • A study on derivatives of 4-fluoro-5-sulfonylisoquinoline, which shares structural similarities with the compound , examined the molecular conformation and crystallography. It highlighted how certain atomic groups in the molecule influence its overall structure and properties (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Pharmacological Screening

  • A study synthesized various substituted benzothiazoles containing the fluoro and sulfonyl groups for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activity screening. These compounds were structurally related and their synthesis involved key steps that are potentially relevant to the compound (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Synthesis Methodologies

  • The synthesis of related compounds through the reaction of various intermediates and the use of different reagents provides insights into potential methods for synthesizing the compound . These methods are crucial for producing structurally complex molecules (Acharyulu, Dubey, Reddy, & Suresh, 2010).

properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN3O3S/c1-3-7-28-15-22(32(30,31)17-6-4-5-16(24)12-17)23(29)18-13-19(25)21(14-20(18)28)27-10-8-26(2)9-11-27/h4-6,12-15H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVPLTJTFHQUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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